5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one
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Overview
Description
5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one is a synthetic organic compound that features a dichlorophenyl group, a hydroxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one typically involves multi-step organic reactions. One common route might include:
Formation of the Dichlorophenyl Intermediate: Starting with a 2,4-dichlorophenyl precursor, various reactions such as halogenation or Friedel-Crafts acylation can be employed.
Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Final Assembly: The final compound is assembled through condensation or coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, automated reactors, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Less chlorinated phenyl derivatives.
Substitution Products: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Medicine
Pharmaceuticals: Potential use as a drug candidate for various diseases due to its unique structure.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-5-hydroxyhexan-3-one: Lacks the triazole ring.
5-Hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one: Lacks the dichlorophenyl group.
Uniqueness
The presence of both the dichlorophenyl group and the triazole ring in 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one makes it unique, potentially offering a combination of properties such as enhanced binding affinity and stability.
Properties
CAS No. |
88049-44-9 |
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Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-5-hydroxy-6-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-11(20)6-14(21,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,21H,2,6-7H2,1H3 |
InChI Key |
ZKFCQTSGZKSDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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